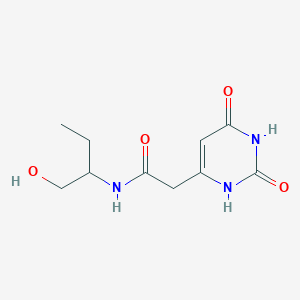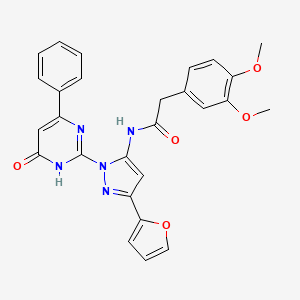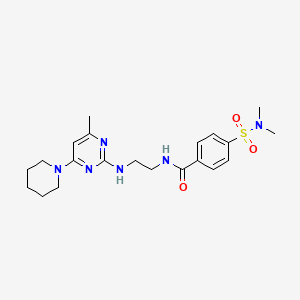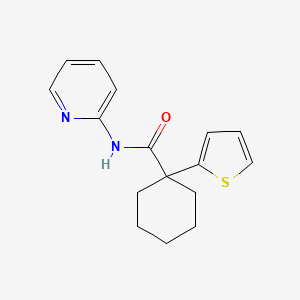![molecular formula C11H13N3O2 B2478516 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1713163-38-2](/img/structure/B2478516.png)
3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, also known as TBA-PPCA, is a compound that has gained attention in the science community due to its potential applications in various fields of research and industry. It has a molecular formula of C11H13N3O2 and a molecular weight of 219.24 .
Molecular Structure Analysis
The molecular structure of 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be represented by the InChI code: 1S/C11H13N3O2/c1-11(2,3)8-4-5-12-9-7(10(15)16)6-13-14(8)9/h4-6H,1-3H3,(H,15,16) .
Aplicaciones Científicas De Investigación
Crystallographic Properties and Hydrogen Bond Framework
- The crystallographic study of similar compounds shows that hydrogen bonds play a crucial role in forming structured frameworks. For example, in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, molecules are linked by N—H⋯N hydrogen bonds, creating a chain of rings. Similarly, 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate forms a three-dimensional framework structure through a combination of hydrogen bonds. This indicates the potential of such compounds in designing structured materials and studying intermolecular interactions (Portilla et al., 2006).
Synthetic and Pharmaceutical Applications
- The synthesis and antimicrobial activity of related compounds have been explored. For instance, compounds like methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates show promising results in antimicrobial activity studies, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in pharmaceutical applications (Gein et al., 2009).
Regioselective Synthesis and Chemical Reactivity
- The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical versatility and reactivity of such compounds. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explores the tunability of N-alkylation, demonstrating the compound's utility in creating various derivatives with potential applications in medicinal chemistry and material science (Drev et al., 2014).
Electrophilic Substitution and Chemical Transformations
- Studies on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines reveal interesting patterns of electrophilic substitution and the formation of various derivatives. These chemical transformations underline the compound's potential in synthetic organic chemistry, possibly leading to new materials or pharmaceutical agents (Atta, 2011).
Synthesis of Novel Fluorophores
- The compound has been used as a key intermediate in synthesizing functional fluorophores. This indicates its potential in developing novel materials with specific optical properties, useful in sensors, imaging, or electronic devices (Castillo et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)8-5-13-14-6-7(10(15)16)4-12-9(8)14/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFXDRQBSLBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2N=CC(=CN2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)
![(3E)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2478441.png)


![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)


![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)
![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one](/img/structure/B2478455.png)